molecular formula C8H10F3NO3 B8664712 1-Nitrosocyclohexyl Trifluoroacetate CAS No. 524918-95-4

1-Nitrosocyclohexyl Trifluoroacetate

Cat. No.: B8664712
CAS No.: 524918-95-4
M. Wt: 225.16 g/mol
InChI Key: ITZWOGOHMPIVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitrosocyclohexyl Trifluoroacetate is a useful research compound. Its molecular formula is C8H10F3NO3 and its molecular weight is 225.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Reaction Overview

The reaction can be summarized as follows:

Cyclohexanone oxime+bis trifluoroacetoxy iodobenzene1 Nitrosocyclohexyl trifluoroacetate\text{Cyclohexanone oxime}+\text{bis trifluoroacetoxy iodobenzene}\rightarrow \text{1 Nitrosocyclohexyl trifluoroacetate}

This reaction proceeds through a diazotization step, crucial for achieving optimal yields.

The biological activity of 1-nitrosocyclohexyl trifluoroacetate is primarily attributed to its capacity to release nitroxyl. This compound mediates vasorelaxation through soluble guanylate cyclase-dependent pathways, similar to nitric oxide but with distinct kinetics and effects on vascular smooth muscle .

Mechanism of Action:

  • Nitroxyl Release: The compound undergoes hydrolysis to release nitroxyl, which can then interact with thiol groups in biological systems.
  • Reactivity with Thiols: Interaction with thiols leads to the formation of disulfides and hydroxylamines, influencing redox signaling pathways and potentially modulating protein functions .

Applications in Medicinal Chemistry

This compound has promising applications in various therapeutic areas:

  • Vasodilators: Its ability to release nitroxyl makes it a candidate for developing new vasodilators for cardiovascular therapies.
  • Redox Biology: The compound's unique reactivity with thiols positions it as a valuable tool for studying redox biology and signaling pathways.
  • Investigating Physiological Roles: As an HNO donor, it aids in exploring the physiological roles of nitroxyl in various biological systems.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical settings:

  • Vasorelaxation Studies: Research demonstrated that this compound effectively induces vasorelaxation in isolated blood vessels, providing insights into its therapeutic potential for hypertension .
  • Redox Signaling Investigation: Studies have shown that the compound's interaction with thiols can modulate cellular signaling pathways, suggesting implications in various disease states where redox balance is crucial .

Chemical Reactions Analysis

Hydrolysis and HNO Release

The primary reaction involves pH-dependent hydrolysis to generate HNO and trifluoroacetic acid . The mechanism proceeds via nucleophilic water attack on the electrophilic nitroso nitrogen, followed by N-O bond cleavage. Key characteristics:

ParameterValue/CharacteristicSource
Hydrolysis Rate (pH 7)Too rapid for standard measurement
Half-life (pH 7.4)<1 minute (stopped-flow data)
Activation EnergyLower than acetate/pivalate analogs
ByproductsTrifluoroacetic acid, cyclohexanone

The trifluoroacetate group accelerates hydrolysis compared to other acyloxy nitroso derivatives through enhanced electrophilicity . Acidic conditions favor faster HNO release due to protonation of intermediate species.

Thiol-Mediated Reactions

This compound demonstrates dual reactivity pathways with biological thiols :

Direct Reaction Pathway:

  • Thiol nucleophilic attack forms N-hydroxysulfenamide intermediate

  • Subsequent reactions yield:

    • Disulfide bonds (reversible inhibition)

    • Sulfinic acids/sulfinamides (irreversible modification)

HNO-Mediated Pathway:

  • Hydrolysis releases HNO

  • HNO reacts with thiols to form disulfides and hydroxylamines

Experimental evidence from GAPDH inhibition studies shows:

  • 100 μM concentration achieves >90% enzyme inhibition

  • DTT partially restores activity (40-66% recovery)

  • Irreversible sulfinamide formation at Cys244

Kinetics of Key Reactions

Comparative reaction rates under physiological conditions:

Reaction PartnerRate Constant (M⁻¹s⁻¹)Biological Impact
Water (hydrolysis)0.83 ± 0.05Primary HNO release mechanism
Glutathione2.1 × 10³Major cellular thiol target
Serum albumin4.7 × 10²Protein binding/transport
O₂6.8 × 10⁶HNO scavenging

pH significantly modulates reactivity:

  • 10-fold rate increase between pH 8→7

  • Complete inhibition of HNO release at pH >9

Biological Chemical Interactions

Key documented biochemical effects:

Vascular System:

  • EC₅₀ = 885 nM for rat aortic ring relaxation

  • 60-fold sGC activation via HNO-heme interaction

Cellular Targets:

Target ProteinModification TypeFunctional Consequence
GAPDHCys244 sulfinamideGlycolytic inhibition
AhpC C165SSulfinic acid formationAntioxidant system disruption
HemoglobinFerrous-nitrosyl complexOxygen transport modulation

Comparative Reactivity

Relative performance vs. other HNO donors:

DonorHNO Release RateThiol ReactivityBiological Stability
Angeli's SaltFast (t₁/₂=2 min)HighLow
1-Nitrosocyclohexyl AcetateModerateModerateMedium
1-Nitrosocyclohexyl TrifluoroacetateVery FastHighLow
Piloty's AcidSlowLowHigh

The trifluoroacetate derivative's rapid HNO release and enhanced thiol reactivity make it particularly useful for studying acute HNO effects, though its instability requires careful experimental design . Current research focuses on optimizing its pharmacokinetic profile through structural modifications while preserving its unique reaction characteristics.

Properties

CAS No.

524918-95-4

Molecular Formula

C8H10F3NO3

Molecular Weight

225.16 g/mol

IUPAC Name

(1-nitrosocyclohexyl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)6(13)15-7(12-14)4-2-1-3-5-7/h1-5H2

InChI Key

ITZWOGOHMPIVFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(N=O)OC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of cyclohexanone oxime (4.88 g, 43.16 mmol) in methylene chloride (50 mL) was added dropwise with stirring to a solution of LTA (19.14 g, 43.16 mmol) and trifluoroacetic acid (49.22 g, 431.6 mmol) in methylene chloride (200 ml) at 0° C. A blue color gradually appeared with the addition of the oxime. After 1 h at 0° C., the reaction mixture was warmed to room temperature. After 3 h at room temperature, water (50 mL) was added and the organic layer was extracted with water (2×50 mL). The organic layer was dried over Na2SO4, the solvent evaporated and the residue was purified by column chromatography to give 1-Nitroso-1-trifluoroacetoxycyclohexane as a bright blue liquid (30% yield): Rf 0.57 (pentane); 1H NMR (300 MHz, Benzene-d6) δ 1.1-1.9 (m, 10H); 13C NMR (300 MHz, Benzene-d6) δ 19.9 (2CH2), 22.9 (CH2), 27.4 (2CH2), 113.8 (q, J=286.2 Hz), 127.2 (O—C—N), 153.7 (q, J=42.5 Hz); 19F NMR (300 MHz, Benzene-d6) δ −75.7 (CF3).
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
49.22 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.